N'-(3-fluorophenyl)pyridine-4-carboximidamide

Catalog No.
S13948933
CAS No.
23565-11-9
M.F
C12H10FN3
M. Wt
215.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(3-fluorophenyl)pyridine-4-carboximidamide

CAS Number

23565-11-9

Product Name

N'-(3-fluorophenyl)pyridine-4-carboximidamide

IUPAC Name

N'-(3-fluorophenyl)pyridine-4-carboximidamide

Molecular Formula

C12H10FN3

Molecular Weight

215.23 g/mol

InChI

InChI=1S/C12H10FN3/c13-10-2-1-3-11(8-10)16-12(14)9-4-6-15-7-5-9/h1-8H,(H2,14,16)

InChI Key

PSASAOMEXWAJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N=C(C2=CC=NC=C2)N

N'-(3-fluorophenyl)pyridine-4-carboximidamide is a synthetic compound characterized by its unique structure, which combines a pyridine ring with a carboximidamide functional group and a fluorophenyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the fluorine atom in the aromatic ring can enhance the compound's lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.

, typical of compounds containing imidamide and aromatic functionalities. Some notable reactions include:

  • Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles under suitable conditions, allowing for the introduction of diverse functional groups.
  • Formation of Amides: The carboximidamide group can react with acids or acid chlorides to form amide derivatives.
  • Hydrolysis: Under acidic or basic conditions, the imidamide group may hydrolyze to yield corresponding carboxylic acids and amines.

Research indicates that compounds similar to N'-(3-fluorophenyl)pyridine-4-carboximidamide exhibit various biological activities, including:

  • Antiviral Activity: Certain derivatives have shown effectiveness against viral infections, particularly enteroviruses.
  • Urease Inhibition: Pyridine derivatives have been studied for their potential as urease inhibitors, which are relevant in treating conditions like kidney stones and certain infections.
  • Cytotoxicity: Some studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

The synthesis of N'-(3-fluorophenyl)pyridine-4-carboximidamide typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available 3-fluorophenyl derivatives and pyridine-4-carboxylic acid or its derivatives.
  • Coupling Reaction: The carboxylic acid is converted to an amide or imidamide through coupling reactions, often utilizing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

N'-(3-fluorophenyl)pyridine-4-carboximidamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antiviral or anticancer drugs.
  • Biochemical Research: It can be used as a tool compound to study biological pathways involving urease or related enzymes.
  • Material Science: Its unique chemical properties may be explored for developing novel materials with specific functionalities.

Studies on the interactions of N'-(3-fluorophenyl)pyridine-4-carboximidamide with biological targets are crucial for understanding its mechanism of action. Molecular docking studies can help predict binding affinities and interaction modes with enzymes or receptors relevant to its biological activity. Additionally, kinetic studies can provide insights into the compound's efficacy and potency compared to existing drugs.

Several compounds share structural similarities with N'-(3-fluorophenyl)pyridine-4-carboximidamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(2-fluorophenyl)pyridine-4-carboximidamideStructureExhibits different biological activity profile
N-(4-fluorophenyl)pyridine-4-carboximidamideStructureEnhanced potency against specific viral strains
3-Fluoropyridine-4-carboxylic acidStructureServes as a precursor for synthesizing various derivatives

These compounds highlight the versatility of pyridine derivatives in medicinal chemistry. The unique positioning of substituents affects their biological activity, making N'-(3-fluorophenyl)pyridine-4-carboximidamide distinct in its potential applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.08587549 g/mol

Monoisotopic Mass

215.08587549 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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